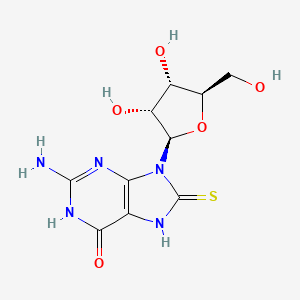
8-Thioguanosine
概要
説明
8-Thioguanosine is a purine nucleoside analog where the oxygen atom at the 8th position of guanosine is replaced by a sulfur atom. This modification imparts unique chemical and biological properties to the compound, making it a subject of interest in various fields such as oncology, virology, and transplantology .
作用機序
Target of Action
8-Thioguanosine primarily targets the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRTase) . This enzyme plays a crucial role in the purine salvage pathway, which is essential for nucleotide synthesis .
Mode of Action
This compound competes with hypoxanthine and guanine for HGPRTase . It is converted to 6-thioguanilyic acid (TGMP), which reaches high intracellular concentrations at therapeutic doses . This interaction with its targets leads to changes in the normal functioning of the cell, particularly affecting DNA synthesis .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the purine salvage pathway . By competing with hypoxanthine and guanine for HGPRTase, this compound disrupts the normal functioning of this pathway, leading to downstream effects on DNA synthesis .
Pharmacokinetics
It is known that a single oral dose of thioguanine, a related compound, has incomplete metabolism, absorption, and high interindividual variability . The bioavailability of thioguanine has an average of 30% (range 14-46%)
Result of Action
The molecular and cellular effects of this compound’s action primarily involve disruption of DNA synthesis . By inhibiting the purine salvage pathway, this compound can lead to cell death, making it potentially useful in the treatment of certain diseases .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound forms redox-responsive hydrogels upon oxidation, which disassemble upon either reduction or oxidation of the S-S bond . This suggests that the redox state of the cellular environment could significantly influence the action of this compound .
生化学分析
Biochemical Properties
8-Thioguanosine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit ribonucleotide reductase, an enzyme essential for DNA synthesis. Additionally, this compound can be incorporated into RNA, where it disrupts normal base pairing and affects RNA stability and function . The compound also interacts with reactive oxygen species, leading to the formation of redox-responsive hydrogels .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, this compound has been shown to inhibit nucleic acid synthesis, leading to reduced cell proliferation and increased apoptosis. Additionally, it affects immune cells by modulating antibody responses, particularly enhancing IgG1, IgG2, and IgG3 antibody responses .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to ribonucleotide reductase, inhibiting its activity and thus preventing the conversion of ribonucleotides to deoxyribonucleotides. This inhibition disrupts DNA synthesis and repair processes. Furthermore, this compound can be incorporated into RNA, where it causes mispairing and destabilization of the RNA molecule . The compound also undergoes oxidation and reduction reactions, forming intermediates that further influence its biochemical activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions, but it can undergo degradation when exposed to light and reactive oxygen species. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of DNA synthesis and persistent alterations in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit viral replication and reduce tumor growth without causing significant toxicity. At high doses, this compound can lead to adverse effects, including hepatotoxicity and myelosuppression. Threshold effects have been observed, where a certain dosage is required to achieve therapeutic efficacy without inducing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by enzymes such as thiopurine methyltransferase and xanthine oxidase, which convert it into various metabolites. These metabolites can further interact with cellular components, affecting metabolic flux and altering metabolite levels . The compound’s metabolism is crucial for its biological activity and therapeutic potential.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It can be taken up by nucleoside transporters and subsequently incorporated into nucleic acids. The compound’s localization and accumulation within cells are influenced by its interactions with cellular transport mechanisms .
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. It can be targeted to the nucleus, where it interferes with DNA and RNA synthesis. Additionally, post-translational modifications and targeting signals can direct this compound to specific cellular compartments, such as the mitochondria, where it may exert additional effects on cellular metabolism .
準備方法
Synthetic Routes and Reaction Conditions: 8-Thioguanosine can be synthesized through several methods. One common approach involves the thiolation of guanosine. This process typically employs reagents such as Lawesson’s reagent or phosphorus pentasulfide (P2S5) under controlled conditions to introduce the sulfur atom at the desired position .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory methods, scaled up to meet industrial demands. This involves optimizing reaction conditions to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions: 8-Thioguanosine undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Oxidation of this compound can be achieved using oxidizing agents such as hydrogen peroxide (H2O2) or singlet oxygen.
Substitution: Substitution reactions can occur under various conditions, depending on the nature of the substituent being introduced.
Major Products: The major products formed from these reactions include disulfides, thiols, and other oxidized or reduced derivatives of this compound .
科学的研究の応用
8-Thioguanosine has a wide range of applications in scientific research:
類似化合物との比較
6-Thioguanine: Another thiopurine analog used in the treatment of leukemia.
8-Oxoguanosine: A related compound where the sulfur atom is replaced by an oxygen atom.
Uniqueness: 8-Thioguanosine is unique due to its sulfur atom, which imparts distinct redox properties and reactivity compared to its oxygen-containing counterparts. This makes it particularly valuable in studies related to oxidative stress and redox biology .
特性
IUPAC Name |
2-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-sulfanylidene-1,7-dihydropurin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O5S/c11-9-13-6-3(7(19)14-9)12-10(21)15(6)8-5(18)4(17)2(1-16)20-8/h2,4-5,8,16-18H,1H2,(H,12,21)(H3,11,13,14,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZELNMSPWPFAEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)NC2=S)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30948906 | |
| Record name | 2-Imino-9-pentofuranosyl-8-sulfanyl-3,9-dihydro-2H-purin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30948906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26001-38-7 | |
| Record name | NSC79216 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79216 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Imino-9-pentofuranosyl-8-sulfanyl-3,9-dihydro-2H-purin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30948906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


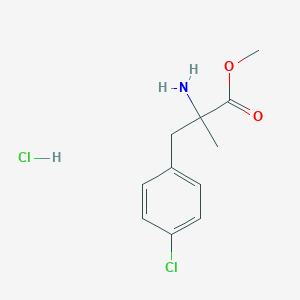
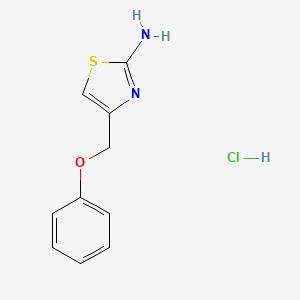
![2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]ethanol](/img/structure/B1436482.png)
![2-(Methylthio)pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one](/img/structure/B1436486.png)
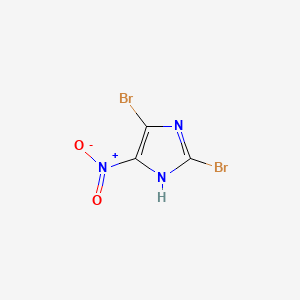
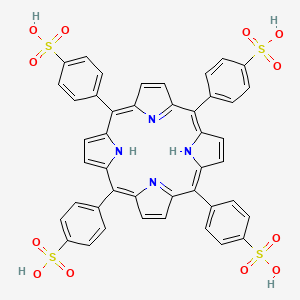

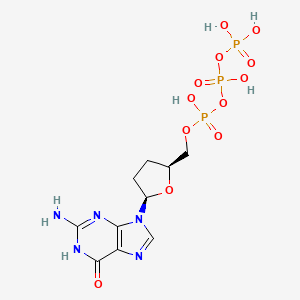
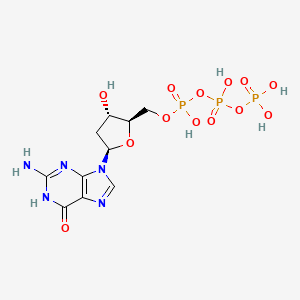
![4-[(E)-2-(quinolin-2-yl)ethenyl]phenol](/img/structure/B1436496.png)
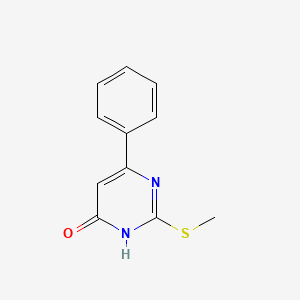
![1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B1436498.png)
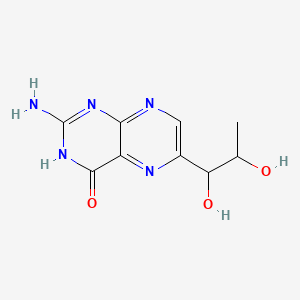
![1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B1436500.png)
